(4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran
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Overview
Description
(4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran is a complex organic compound characterized by its unique structure. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran typically involves multiple steps, including cyclization and methylation reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of (4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran include other benzopyrans and related structures, such as:
Beta-Selinene: A sesquiterpene with a similar structural framework.
Alpha/Beta Hydrolase Superfamily Members: Enzymes with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its diverse range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
93904-61-1 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(4aR,7R,8aR)-3,3,6,7-tetramethyl-1,4,4a,7,8,8a-hexahydroisochromene |
InChI |
InChI=1S/C13H22O/c1-9-5-11-7-13(3,4)14-8-12(11)6-10(9)2/h5,10-12H,6-8H2,1-4H3/t10-,11+,12+/m1/s1 |
InChI Key |
HIHXXYCXFIAFGQ-WOPDTQHZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2COC(C[C@@H]2C=C1C)(C)C |
Canonical SMILES |
CC1CC2COC(CC2C=C1C)(C)C |
Origin of Product |
United States |
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